

In-depth Technical Guide: 2-Chloro-3-methoxybenzaldehyde (CAS 54881-49-1)

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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzaldehyde

Cat. No.: B1353916

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PRELIMINARY NOTE: Comprehensive scientific literature detailing the specific biological activities, mechanisms of action, and extensive experimental protocols for **2-Chloro-3-methoxybenzaldehyde** (CAS 54881-49-1) is limited in publicly accessible databases. This guide synthesizes available chemical data and contextualizes its potential applications based on research into structurally similar substituted benzaldehydes. The information provided herein is intended for research and development professionals and should be supplemented with internal experimental data.

Chemical and Physical Properties

2-Chloro-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methoxy group, and an aldehyde group.

Property	Value	Source(s)
CAS Number	54881-49-1	N/A
Molecular Formula	C ₈ H ₇ ClO ₂	N/A
Molecular Weight	170.59 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
Melting Point	53-58 °C	N/A
Boiling Point	260 °C	N/A
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO.	N/A

Synthesis and Spectroscopic Analysis

General Synthesis

Substituted benzaldehydes are commonly synthesized through various organic chemistry reactions. A plausible synthetic route for **2-Chloro-3-methoxybenzaldehyde** could involve the formylation of 2-chloro-1-methoxybenzene. It is crucial to consult specialized organic synthesis literature for detailed and optimized protocols.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for **2-Chloro-3-methoxybenzaldehyde** is scarce. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound. For reference, the expected NMR signals would correspond to the aromatic protons, the methoxy group protons, and the aldehyde proton.

Potential Biological Activities and Uses in Drug Development (Inferred)

While direct studies on **2-Chloro-3-methoxybenzaldehyde** are not widely published, research on analogous substituted benzaldehydes suggests potential areas of investigation for this compound.

Anticancer Potential

Derivatives of structurally similar compounds, such as benzyloxybenzaldehydes, have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia (HL-60) cells. The mechanism of action for these related compounds often involves the induction of apoptosis (programmed cell death) and the disruption of the mitochondrial membrane potential. It is hypothesized that **2-Chloro-3-methoxybenzaldehyde** could serve as a precursor for the synthesis of novel compounds with potential anticancer activity.

Antimicrobial Potential

Chalcones, a class of compounds that can be synthesized from substituted benzaldehydes, have been a subject of interest for their antimicrobial properties. The α,β -unsaturated ketone moiety in chalcones is often associated with their biological activity. Therefore, **2-Chloro-3-methoxybenzaldehyde** could be utilized as a starting material for the synthesis of novel chalcone derivatives with potential antibacterial or antifungal efficacy.

Experimental Protocols (Hypothetical Framework)

Given the lack of specific experimental data, the following sections provide a generalized framework for how one might approach the investigation of **2-Chloro-3-methoxybenzaldehyde**'s biological activities.

In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of **2-Chloro-3-methoxybenzaldehyde** against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay



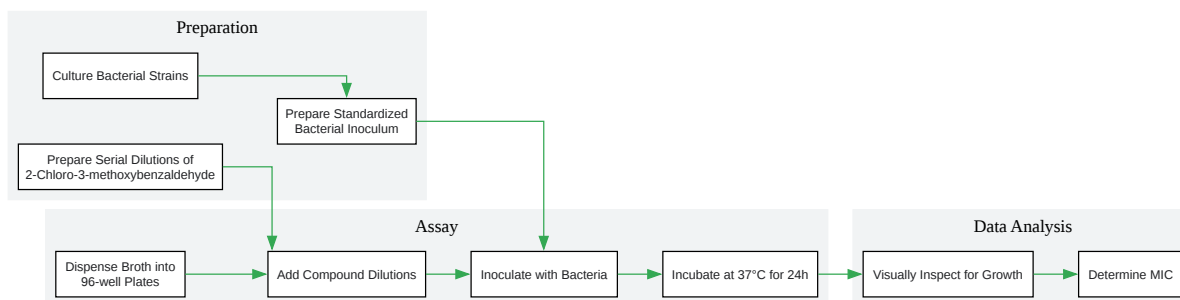
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Caption: Workflow for assessing in vitro cytotoxicity.

Antimicrobial Susceptibility Testing

The antimicrobial activity could be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing



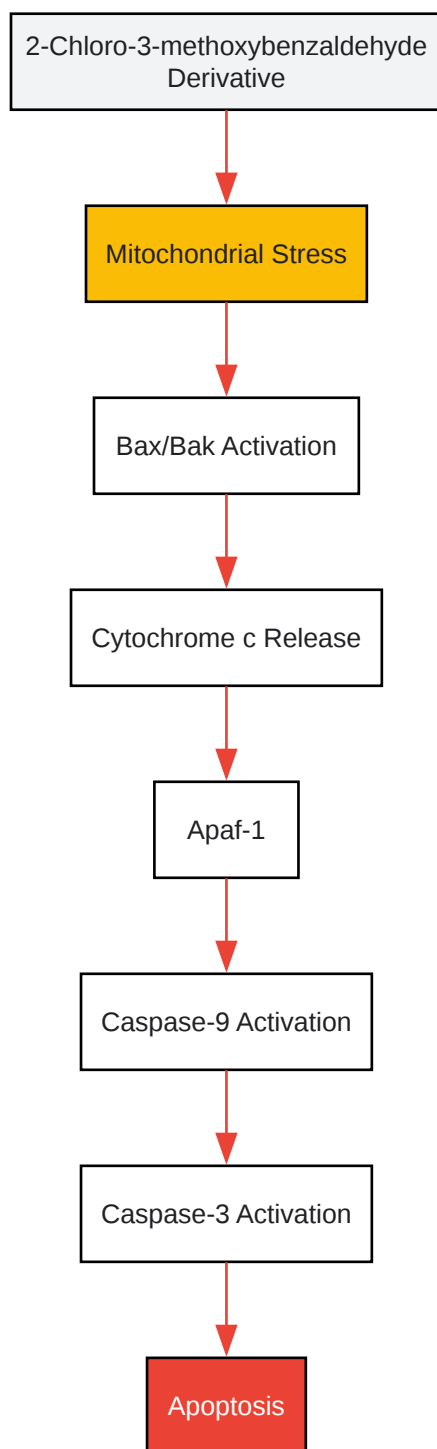
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Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway (Hypothetical)

Based on the potential anticancer activity inferred from related compounds, a possible mechanism of action could involve the intrinsic apoptosis pathway.

Hypothetical Signaling Pathway for Induction of Apoptosis



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Caption: Hypothetical apoptosis induction pathway.

Conclusion and Future Directions

2-Chloro-3-methoxybenzaldehyde (CAS 54881-49-1) is a chemical intermediate with potential for use in the synthesis of novel compounds with biological activities. While direct evidence of its efficacy is currently lacking in the public domain, the known activities of structurally related substituted benzaldehydes provide a strong rationale for further investigation. Future research should focus on the synthesis of derivatives, comprehensive in vitro and in vivo testing to evaluate their potential as anticancer or antimicrobial agents, and detailed mechanistic studies to elucidate their modes of action and identify any relevant signaling pathways. The development of detailed analytical data, including NMR and mass spectrometry, is a critical first step for any researcher working with this compound.

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